
2-Chloropyrimidine-4-carboxylic acid
Overview
Description
2-Chloropyrimidine-4-carboxylic acid (CAS: 149849-92-3) is a heterocyclic compound with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol . It features a pyrimidine ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position. This structure confers unique reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available at 97% purity, with storage requiring an inert atmosphere and temperatures of 2–8°C . Its applications span cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, often serving as a precursor for bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: On an industrial scale, the production of this compound can involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines.
Oxidation: Products include carboxylates or higher oxidation state compounds.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Chloropyrimidine-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing compounds that target viral infections and cancer therapies. For instance, it is integral to the preparation of oxazolopyrimidine ketoamides, which exhibit antagonistic activity against TRPA1, a receptor involved in pain and inflammation management .
Case Study: Structure-Activity Relationship (SAR) Studies
Research has demonstrated that derivatives of pyrimidine-4-carboxamides, including those derived from this compound, can effectively inhibit NAPE-PLD, an enzyme linked to lipid metabolism and pain modulation. Optimization of these compounds has led to significant improvements in potency and physicochemical properties suitable for in vivo applications .
Agricultural Chemicals
Formulation of Herbicides and Fungicides
This compound is also employed in the formulation of agricultural chemicals such as herbicides and fungicides. Its ability to enhance crop yields while protecting against pests makes it valuable in agrochemical research .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is used to study enzyme inhibition and molecular interactions. This helps researchers understand various biochemical pathways and develop new therapeutic strategies .
Material Science
Development of Polymers and Coatings
The compound is utilized in material science for developing advanced polymers and coatings. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for various industrial applications .
Analytical Chemistry
Standardization in Analytical Techniques
In analytical chemistry, this compound serves as a standard in chromatography and other analytical methods. This ensures accurate measurements and quality control in laboratory settings .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for drugs targeting viral infections and cancer therapies |
Agricultural Chemicals | Used in formulating herbicides and fungicides for pest protection |
Biochemical Research | Employed in enzyme inhibition studies to understand biochemical pathways |
Material Science | Enhances properties of polymers and coatings for improved durability |
Analytical Chemistry | Acts as a standard in chromatography for quality control |
Mechanism of Action
The mechanism of action of 2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs of Pyrimidine-4-carboxylic Acid Derivatives
Key Observations :
- Chlorine Position : The 2-chloro substituent in this compound enhances electrophilicity at C2, enabling efficient nucleophilic substitutions (e.g., with thiols or amines) compared to 5- or 6-chloro isomers .
- Methyl Substitution : The addition of a methyl group at C6 (CAS 89581-58-8) introduces steric hindrance, reducing reactivity in cross-coupling reactions .
Table 2: Reaction Yields with this compound vs. Analogs
Key Findings :
- The 2-chloro derivative achieves higher yields in substitution reactions compared to methyl-substituted analogs due to favorable electronic and steric profiles .
- Suzuki coupling efficiency is retained in this compound but diminishes in 6-chloro isomers due to electronic deactivation .
Physical and Commercial Properties
Table 3: Commercial Availability and Pricing
Insights :
Biological Activity
2-Chloropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 158.54 g/mol
- Melting Point : 147.2 - 151.4 °C
The compound features a pyrimidine ring substituted at the 2 and 4 positions with a chlorine atom and a carboxylic acid group, respectively. This specific substitution pattern is crucial for its biological activity.
Target Interactions
This compound primarily acts as an enzyme inhibitor, affecting various biochemical pathways, particularly those involved in inflammation. It inhibits the expression and activity of inflammatory mediators, resulting in anti-inflammatory effects at both molecular and cellular levels.
Biochemical Pathways
The compound has been shown to disrupt normal inflammatory pathways, leading to reduced inflammation. This is achieved by modulating cell signaling pathways and influencing gene expression related to inflammatory responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development. It has shown effectiveness against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
The compound's ability to inhibit key inflammatory mediators positions it as a potential therapeutic agent for conditions characterized by excessive inflammation. Studies have demonstrated its efficacy in reducing markers of inflammation in vitro .
Antioxidant Activity
This compound also exhibits antioxidant properties, which are essential for combating oxidative stress-related damage in cells. Its antioxidant capacity has been evaluated using various assays, revealing significant protective effects against oxidative damage .
Potential in Neurodegenerative Diseases
Emerging research highlights the potential of this compound as an anti-Alzheimer's agent. It has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cognitive function .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the chlorine atom at the 2-position is critical for enhancing its binding affinity to biological targets compared to other pyrimidine derivatives .
Compound | Biological Activity | IC (µM) |
---|---|---|
This compound | AChE Inhibition | 20.15 ± 0.44 |
Analog Compound A | AChE Inhibition | 4.82 ± 0.75 |
Analog Compound B | Antioxidant Activity | Varies |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity with inhibition zones ranging from 19 mm to 30 mm against various strains, comparable to ceftriaxone .
- Neuroprotective Effects : In behavioral assessments using mice models, the compound showed improved memory retention correlating with reduced AChE activity, suggesting potential as a treatment for Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloropyrimidine-4-carboxylic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via chlorination of pyrimidine-4-carboxylic acid derivatives using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimization requires controlling reaction temperature (typically 60–80°C) and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity . Validate purity using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) or NMR (¹H/¹³C) to confirm absence of unreacted intermediates .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Use a chemical fume hood for handling to avoid inhalation of fine particles. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 48 hours) can assess degradation profiles .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 8.5–9.0 ppm) and carboxylic acid protons (δ 13–14 ppm). ¹³C NMR confirms the carboxylic carbon (δ ~165 ppm) and chlorinated pyrimidine carbons.
- FT-IR : Look for C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example, Pd-catalyzed coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and ligands like SPhos to enhance reactivity. Compare reaction outcomes in DMF vs. THF using DFT calculations (e.g., Gaussian 16) to model transition states and identify solvent effects on activation energy .
Q. What strategies are effective for analyzing the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus).
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™ kits).
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., DHFR or EGFR kinases) .
Q. How can researchers validate the crystal structure and hydrogen-bonding motifs of this compound co-crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves molecular packing. Co-crystallize with succinic acid (2:1 molar ratio) to stabilize hydrogen bonds (O-H···N and N-H···O interactions). Refinement software (ShelXL or Olex2) analyzes bond lengths/angles and thermal displacement parameters .
Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) of this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., COSMO-RS in ADF software) to estimate pKa in aqueous solution. Compare with experimental potentiometric titration (0.1 M KCl, pH 2–12 range) for validation. Adjust for substituent effects using Hammett σ constants .
Q. Data Interpretation and Validation
Q. How should researchers address discrepancies in melting point data for this compound across literature sources?
- Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to determine precise melting points. Impurities (e.g., residual solvents) lower observed values; cross-check with TGA to confirm thermal stability .
Q. What protocols ensure reproducibility in synthesizing this compound metal complexes for catalytic applications?
- Methodological Answer : Use Schlenk-line techniques under argon to prepare Cu(II) or Pd(II) complexes. Characterize via cyclic voltammetry (CHI 760E potentiostat) and XPS to confirm oxidation states. Batch-to-batch consistency requires strict control of ligand-to-metal ratios (1:1 to 1:2) .
Properties
IUPAC Name |
2-chloropyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSUQSBJRDYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622741 | |
Record name | 2-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-92-3 | |
Record name | 2-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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